molecular formula C16H23N3O4S B4563356 PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4563356
M. Wt: 353.4 g/mol
InChI Key: IVEDEGRPPVQGOA-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, thiophene derivatives, including this compound, are investigated for their potential as bioactive molecules. They may exhibit antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.

Medicine

The compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials. This compound’s unique properties make it suitable for such applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups. Common synthetic routes include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield thiophene sulfoxides, while reduction with NaBH4 can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylate derivatives
  • Pyrrolidinyl-substituted thiophenes
  • Carbamoyl-substituted thiophenes

Uniqueness

What sets PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-9(2)23-16(22)12-10(3)13(14(17)21)24-15(12)18-11(20)8-19-6-4-5-7-19/h9H,4-8H2,1-3H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEDEGRPPVQGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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